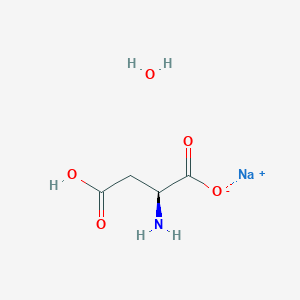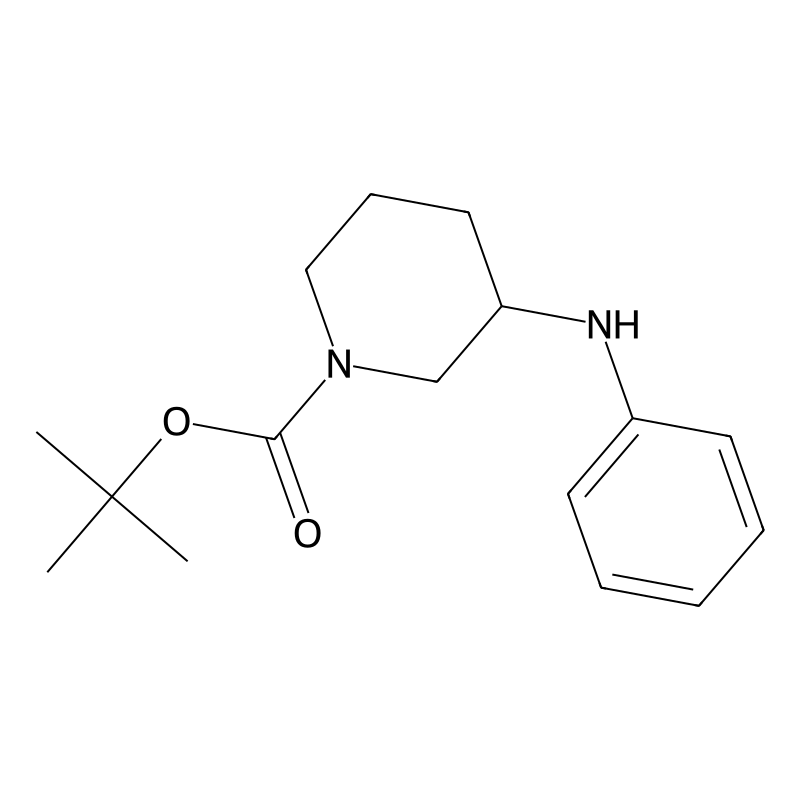L-Aspartic acid sodium salt monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Component in solutions:
- Reservoir solution for protein crystallization: Sodium L-aspartate monohydrate can act as a component in reservoir solutions used for protein crystallization experiments. These experiments aim to obtain protein crystals suitable for X-ray crystallography, a technique to determine protein structures. Source: Sigma-Aldrich product page on L-Aspartic Acid Sodium Salt Monohydrate:
Potential use in cardioplegic solutions:
- Research on cardioplegia: Limited research from outside the US explores the potential use of sodium L-aspartate monohydrate in cardioplegic solutions. These solutions are used during cardiac bypass surgery to protect the heart muscle. However, more research is required to establish its safety and efficacy for this specific application. Source: University of Maryland, Baltimore - "Final Report: Evaluation of the Safety and Efficacy of Sodium L-Aspartate Monohydrate for Use in Cardioplegic Solutions During Coronary Artery Bypass Graft Surgery"
L-Aspartic acid sodium salt monohydrate, also known as sodium L-aspartate, is a sodium salt of the amino acid L-aspartic acid. Its chemical formula is with a molecular weight of approximately 173.1 g/mol . This compound appears as a white crystalline solid and is highly soluble in water, making it suitable for various applications in biochemistry and nutrition .
In scientific research, sodium aspartate functions primarily as a constituent of buffers and cell culture media [, ]. Buffers help maintain a stable pH, which is critical for many biological processes. Cell culture media provides nutrients and a suitable environment for cells to grow in a laboratory setting. The specific mechanism of action within these contexts is related to the overall properties of the buffer or media, rather than a unique function of sodium aspartate itself.
- Deamination: Under certain conditions, L-aspartic acid can undergo deamination to form oxaloacetate, an important intermediate in the citric acid cycle.
- Transamination: It can also participate in transamination reactions, where it exchanges its amino group with keto acids, contributing to amino acid metabolism .
- Formation of Peptides: It can react with other amino acids to form peptides through peptide bond formation .
L-Aspartic acid sodium salt monohydrate plays several crucial roles in biological systems:
- Neurotransmitter Function: It acts as a neurotransmitter in the central nervous system, facilitating excitatory synaptic transmission .
- Metabolic Pathway Involvement: This compound is involved in the urea cycle and the synthesis of other amino acids, contributing to nitrogen metabolism .
- Cellular Energy Production: It serves as a precursor for the synthesis of nucleotides and other biomolecules essential for cellular energy production .
L-Aspartic acid sodium salt monohydrate can be synthesized through various methods:
- Neutralization Reaction: The most common method involves neutralizing L-aspartic acid with sodium hydroxide or sodium bicarbonate, resulting in the formation of the sodium salt.
- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce L-aspartic acid, which is subsequently converted to its sodium salt form .
L-Aspartic acid sodium salt monohydrate has diverse applications across various fields:
- Nutritional Supplements: It is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its role in energy metabolism .
- Pharmaceuticals: Utilized in formulations for neurological health and cognitive enhancement due to its neurotransmitter properties .
- Food Industry: Used as a flavor enhancer and additive in food products .
Several compounds share similarities with L-aspartic acid sodium salt monohydrate. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| L-Aspartic Acid | C4H7NO4 | Non-salt form; direct involvement in protein synthesis |
| L-Glutamic Acid | C5H9NO4 | Functions primarily as an excitatory neurotransmitter |
| Sodium Glutamate | C5H8NNaO4 | Common flavor enhancer; similar metabolic functions |
| N-Methyl-D-Aspartate | C5H9N3O4 | Potent agonist of glutamate receptors |
L-Aspartic acid sodium salt monohydrate is unique due to its specific role as both a neurotransmitter and a metabolic intermediate, distinguishing it from other similar compounds that may not have dual functionalities .







